1-Ethyl-3-(1h-1,2,4-triazol-5-yl)urea
Description
The molecular architecture of 1-Ethyl-3-(1h-1,2,4-triazol-5-yl)urea is a deliberate fusion of a 1,2,4-triazole (B32235) ring and a urea (B33335) linker, culminating in a structure of significant interest in contemporary chemical research. This strategic combination, known as molecular hybridization, aims to leverage the distinct and advantageous properties of each scaffold to create novel compounds with potentially enhanced or unique biological activities. orientjchem.org
Properties
CAS No. |
56872-70-9 |
|---|---|
Molecular Formula |
C5H9N5O |
Molecular Weight |
155.16 g/mol |
IUPAC Name |
1-ethyl-3-(1H-1,2,4-triazol-5-yl)urea |
InChI |
InChI=1S/C5H9N5O/c1-2-6-5(11)9-4-7-3-8-10-4/h3H,2H2,1H3,(H3,6,7,8,9,10,11) |
InChI Key |
MZPPHYZAYHEQRB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=NC=NN1 |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Investigations of 1 Ethyl 3 1h 1,2,4 Triazol 5 Yl Urea and Analogs
Solid-State Structural Elucidation via X-ray Crystallography
The solid-state architecture of 1-Ethyl-3-(1h-1,2,4-triazol-5-yl)urea and its analogs is primarily determined through single-crystal X-ray diffraction. This powerful technique provides precise atomic coordinates, allowing for a detailed understanding of molecular conformation, crystal packing, and the intricate network of intermolecular interactions that stabilize the crystalline lattice.
Analysis of Molecular Conformation and Packing in Crystals
The packing of these molecules within the crystal lattice is governed by a combination of hydrogen bonding, van der Waals forces, and, in some cases, π-π stacking interactions. The efficiency of crystal packing is influenced by the molecular shape and the nature and positioning of substituents.
Table 1: Representative Crystallographic Data for Triazole Analogs
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
|---|---|---|---|---|---|---|
| 3-(4-Methylphenyl)-4-amino-5-mercapto-1,2,4-triazole | Triclinic | P-1 | 5.996(1) | 7.582(2) | 11.143(1) | 89.65(2) |
| Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate | Monoclinic | P2₁/c | 11.0787(16) | 9.8428(8) | 16.3289(18) | 105.602(9) |
| 3-Ethyl-4-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-4H-1,2,4-triazole dihydrate | Monoclinic | P2/c | - | - | - | - |
Note: Data extracted from studies on analogous compounds to illustrate typical crystallographic parameters. core.ac.ukhuji.ac.ilresearchgate.net
Characterization of Intermolecular Hydrogen Bonding Networks in the Solid State
Hydrogen bonding plays a paramount role in the supramolecular assembly of triazolylurea derivatives. The urea (B33335) moiety is an excellent hydrogen bond donor (N-H) and acceptor (C=O), while the 1,2,4-triazole (B32235) ring provides additional nitrogen atoms that can act as hydrogen bond acceptors. This combination facilitates the formation of robust and often complex hydrogen-bonding networks.
In the solid state, urea-based molecules frequently form centrosymmetric dimers through pairs of N-H···O hydrogen bonds. huji.ac.il This common supramolecular synthon is a recurring motif in the crystal structures of ureas and related compounds. nih.gov Beyond this primary interaction, the triazole ring can engage in further hydrogen bonding. For example, N-H···N hydrogen bonds involving the triazole nitrogen atoms are commonly observed, linking the primary dimers into extended one-, two-, or three-dimensional networks. core.ac.uk The presence of multiple hydrogen bond donors and acceptors allows for a variety of intricate and stable crystal packing arrangements. nih.gov
Influence of Substituents on Crystal Packing and Supramolecular Assembly
The interplay between different non-covalent interactions, such as hydrogen bonding and π-stacking, is crucial in determining the final crystal structure. Hirshfeld surface analysis is a valuable tool for visualizing and quantifying these intermolecular interactions, providing insights into how substituents modulate the crystal packing. mdpi.com The steric and electronic properties of the substituents dictate the preferred molecular conformation and the most favorable arrangement of molecules in the crystal, ultimately controlling the supramolecular assembly. mdpi.com
Solution-State Structural Analysis using Advanced NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. For this compound, advanced NMR techniques are particularly useful for investigating tautomeric equilibria and hydrogen bonding phenomena that are not observable in the solid state.
Elucidation of Tautomeric Forms and Equilibrium in Solution
The 1H-1,2,4-triazole ring of this compound can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the triazole ring. The position of this tautomeric equilibrium is sensitive to factors such as the solvent, temperature, and the electronic nature of the substituents. ¹H and ¹³C NMR spectroscopy are powerful methods to study this dynamic process.
In solution, if the tautomeric exchange is slow on the NMR timescale, separate signals for each tautomer can be observed. However, more commonly, the exchange is fast, resulting in averaged signals. The chemical shifts of the triazole ring protons and carbons are particularly informative in these studies. For example, the ¹H NMR spectrum of 3-amino-1,2,4-triazole shows distinct signals for the amino and ring protons. chemicalbook.com In substituted analogs, the observation of broad signals for the triazole ring in ¹³C NMR spectra can be indicative of tautomerism. researchgate.net The relative populations of the different tautomers can be estimated from the integrated intensities of their respective signals in low-temperature NMR experiments where the exchange is slowed.
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Triazole and Urea Analogs in DMSO-d₆
| Proton | Representative Chemical Shift Range |
|---|---|
| Triazole N-H | 11.70 - 14.20 |
| Urea N-H | 7.83 - 9.93 |
| Triazole C-H | ~8.0 |
| Ethyl CH₂ | ~3.5 |
| Ethyl CH₃ | ~1.2 |
Note: These are typical chemical shift ranges compiled from various sources on analogous compounds and may vary depending on the specific molecule and experimental conditions. nih.govnih.govmdpi.com
Investigation of Intramolecular and Intermolecular Hydrogen Bonding in Solution
In solution, this compound can participate in both intramolecular and intermolecular hydrogen bonds. Intramolecular hydrogen bonding may occur between the urea N-H and a nitrogen atom of the triazole ring, leading to a more planar and rigid conformation. Intermolecular hydrogen bonds can form between molecules of the compound itself (self-association) or with solvent molecules.
Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental in identifying these interactions. These experiments detect through-space correlations between protons that are in close proximity, providing direct evidence for specific hydrogen bonds and conformational preferences. columbia.eduresearchgate.net For instance, a NOESY or ROESY cross-peak between a urea N-H proton and a proton on the ethyl group or triazole ring would suggest a specific folded conformation stabilized by an intramolecular hydrogen bond. huji.ac.ilresearchgate.net The study of chemical shift changes upon dilution or addition of a competing hydrogen-bonding solvent can also provide valuable information about the strength and nature of intermolecular hydrogen bonds. nih.gov
Conformational Analysis and Dynamic Behavior of the Urea and Triazole Moieties
The conformational landscape of this compound is dictated by the rotational possibilities around the single bonds connecting the ethyl, urea, and triazole fragments, as well as the potential for tautomerism within the triazole ring.
The urea moiety in N,N'-disubstituted ureas typically adopts a planar or near-planar conformation to maximize π-conjugation. Two primary conformations are generally observed: trans,trans and cis,trans. However, in the solid state, the trans,trans conformation is often favored as it allows for the formation of robust intermolecular hydrogen-bonded networks. For this compound, a trans conformation regarding the C-N bonds of the urea group is anticipated to be the most stable, facilitating strong hydrogen bonding interactions.
The 1,2,4-triazole ring is an aromatic heterocycle and is therefore planar. A key dynamic feature of the 1H-1,2,4-triazole ring is prototropic tautomerism, where the proton on the nitrogen can migrate between the different nitrogen atoms of the ring. This dynamic behavior can be influenced by the nature of the substituents and the surrounding environment, including solvent effects and intermolecular interactions in the solid state. In the case of this compound, the urea substituent at the 5-position can influence the electron density distribution in the triazole ring, potentially favoring one tautomeric form over others.
Computational studies using Density Functional Theory (DFT) on related triazole derivatives have been employed to predict stable conformations and rotational barriers. researchgate.net Such calculations for this compound would be invaluable in determining the dihedral angles between the urea and triazole planes and the rotational barrier of the ethyl group.
Vibrational Spectroscopy Studies (FT-IR and FT-Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a powerful tool for probing the molecular structure and bonding within this compound. The vibrational modes of the urea and triazole moieties give rise to characteristic bands in the spectra.
The assignment of vibrational modes can be made based on established group frequencies for urea and triazole derivatives. DFT calculations on analogous molecules have been shown to provide theoretical spectra that are in good agreement with experimental data, aiding in the precise assignment of vibrational bands. nih.govnih.gov
Urea Moiety:
N-H Stretching: The N-H stretching vibrations of the urea group are expected to appear as strong bands in the FT-IR spectrum, typically in the range of 3400-3200 cm⁻¹. The exact position is sensitive to the strength of hydrogen bonding.
C=O Stretching (Amide I): The C=O stretching vibration is a very strong and characteristic band in the FT-IR spectrum of ureas, usually found between 1700 and 1630 cm⁻¹.
N-H Bending (Amide II): This mode, which involves a combination of N-H in-plane bending and C-N stretching, gives rise to a strong band in the FT-IR spectrum, typically in the 1620-1520 cm⁻¹ region.
C-N Stretching (Amide III): The C-N stretching vibrations are coupled with other modes and appear in the 1450-1350 cm⁻¹ range.
1,2,4-Triazole Moiety:
N-H Stretching: The N-H stretching of the triazole ring is expected in the 3150-3050 cm⁻¹ region.
C-H Stretching: The aromatic C-H stretching of the triazole ring will likely appear around 3100-3000 cm⁻¹.
Ring Stretching: The C=N and N-N stretching vibrations of the triazole ring result in a series of characteristic bands between 1600 and 1300 cm⁻¹. A strong characteristic peak for the N=N double bond stretching of the triazole ring has been reported around 1260 cm⁻¹. researchgate.net
Ring Bending: In-plane and out-of-plane bending modes of the triazole ring occur at lower frequencies, typically below 1000 cm⁻¹.
Ethyl Group:
C-H Stretching: Asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups will be observed in the 3000-2850 cm⁻¹ range.
C-H Bending: Bending (scissoring, wagging, twisting, and rocking) vibrations of the methyl and methylene (B1212753) groups will appear in the 1470-1370 cm⁻¹ and lower frequency regions.
The following table summarizes the expected characteristic vibrational modes for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretching | Urea | 3400-3200 |
| N-H Stretching | Triazole | 3150-3050 |
| C-H Stretching | Triazole (aromatic) | 3100-3000 |
| C-H Stretching | Ethyl (aliphatic) | 3000-2850 |
| C=O Stretching (Amide I) | Urea | 1700-1630 |
| N-H Bending (Amide II) | Urea | 1620-1520 |
| C=N and N-N Stretching | Triazole Ring | 1600-1300 |
| C-H Bending | Ethyl | 1470-1370 |
| C-N Stretching (Amide III) | Urea | 1450-1350 |
| N=N Stretching | Triazole Ring | ~1260 |
The vibrational frequencies observed in the FT-IR and FT-Raman spectra of this compound are highly sensitive to its molecular structure and intermolecular interactions, particularly hydrogen bonding.
The positions of the N-H and C=O stretching bands are excellent probes of hydrogen bonding. In the presence of strong intermolecular N-H···O and N-H···N hydrogen bonds, a significant red shift (shift to lower wavenumbers) and broadening of the N-H stretching bands are expected. Similarly, the C=O stretching frequency will decrease as the carbonyl oxygen participates in hydrogen bonding, which weakens the C=O double bond.
The vibrational modes of the triazole ring can also be affected by intermolecular interactions. Hydrogen bonding to the ring nitrogen atoms can perturb the ring's electronic structure, leading to shifts in the C=N and N-N stretching frequencies. The planarity of the molecule, enforced by crystal packing and hydrogen bonding, will also influence the vibrational spectra. A more rigid and planar conformation will likely result in sharper and more well-defined vibrational bands.
By comparing the spectra of this compound in different states (e.g., solid vs. solution in a non-polar solvent), the effects of intermolecular hydrogen bonding can be elucidated. In a dilute solution, where intermolecular interactions are minimized, the N-H and C=O stretching frequencies would be expected to shift to higher wavenumbers compared to the solid-state spectrum.
DFT calculations can be used to model the vibrational spectra of different conformers and hydrogen-bonded aggregates of this compound. By comparing the calculated spectra with the experimental data, it is possible to gain detailed insights into the predominant molecular structure and intermolecular interactions present. nih.gov
Computational Chemistry and Theoretical Modeling of 1 Ethyl 3 1h 1,2,4 Triazol 5 Yl Urea
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the properties of nitrogen-rich heterocyclic compounds. cuny.edu DFT calculations allow for a detailed examination of the molecule's optimized geometry, electronic landscape, and reactivity, as well as the prediction of its spectroscopic behavior. dnu.dp.uanih.gov
The first step in a computational study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. nih.govscielo.org.mx For 1-Ethyl-3-(1h-1,2,4-triazol-5-yl)urea, this involves calculating bond lengths, bond angles, and dihedral (torsion) angles that result in the lowest possible energy state.
DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are commonly used for this purpose. nih.gov The optimization process reveals key structural features. For instance, the 1,2,4-triazole (B32235) ring is known to be planar, a characteristic of its aromaticity. wikipedia.org The calculations would precisely define the spatial relationship between this planar ring and the flexible ethylurea (B42620) side chain. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. nih.gov
Table 1: Predicted Structural Parameters for this compound (Illustrative)
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | N(triazole)-C(urea) | ~1.38 Å |
| Bond Length | C(urea)=O | ~1.25 Å |
| Bond Angle | N(triazole)-C(urea)-N(urea) | ~115° |
| Dihedral Angle | C(triazole)-N-C-N(ethyl) | ~175° |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.govjocpr.com
A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comjocpr.com Conversely, a small gap indicates that the molecule is more reactive. jocpr.com DFT calculations can precisely determine the energies of these orbitals. irjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich 1,2,4-triazole ring and the urea (B33335) moiety, while the LUMO may be distributed across the triazole ring's π-system. espublisher.com
Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative)
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net
The MEP map uses a color scale to denote electrostatic potential. Regions of negative potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack. Regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, the MEP map would likely show significant negative potential around the nitrogen atoms of the triazole ring and the oxygen atom of the urea group, identifying them as key sites for hydrogen bonding and interactions with electrophiles. researchgate.net The hydrogen atoms on the urea and triazole nitrogens would exhibit positive potential, marking them as electrophilic sites.
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds. core.ac.uk
NMR Chemical Shifts: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict proton (¹H) and carbon (¹³C) NMR chemical shifts with high accuracy. d-nb.infonih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. These predicted values are typically compared with experimental data to confirm the molecular structure. core.ac.ukd-nb.info
Vibrational Frequencies: Theoretical infrared (IR) and Raman spectra can be generated by calculating the vibrational frequencies of the molecule. dnu.dp.ua These calculations help in assigning the various vibrational modes (stretching, bending, etc.) observed in experimental spectra. For example, the calculations would predict characteristic frequencies for the N-H and C=O stretching of the urea group, as well as the C=N and ring stretching modes of the triazole core. core.ac.ukresearchgate.net
Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)
| Spectroscopy | Group | Predicted Value | Typical Experimental Range |
|---|---|---|---|
| ¹H NMR | Urea N-H | δ 8.5-9.5 ppm | δ 8.0-10.0 ppm |
| ¹³C NMR | Urea C=O | δ 155 ppm | δ 150-160 ppm |
| FT-IR | Urea C=O Stretch | 1680 cm⁻¹ | 1670-1700 cm⁻¹ |
| FT-IR | Triazole N-H Stretch | 3150 cm⁻¹ | 3100-3200 cm⁻¹ |
Tautomerism and Isomerism of the 1,2,4-Triazolyl Urea Core
Tautomerism, the migration of a proton accompanied by a switch of single and double bonds, is a fundamental characteristic of the 1,2,4-triazole ring. researchgate.netijsr.net This phenomenon is crucial as different tautomers can exhibit distinct chemical reactivity and biological activity. For a 5-substituted 1,2,4-triazole, three main prototropic tautomers are possible, depending on the position of the hydrogen atom on the triazole ring: the 1H, 2H, and 4H forms. researchgate.net
The relative stability of these tautomers can be determined computationally by calculating their Gibbs free energies using DFT. researchgate.net The tautomer with the lowest energy is the most stable and therefore the most abundant form at equilibrium.
The stability is strongly influenced by the electronic nature of the substituent at the C5 position. researchgate.net Electron-donating groups tend to stabilize the 2H-tautomer, whereas electron-withdrawing groups typically stabilize the 1H-tautomer. researchgate.net The ethylurea group [-NH-C(=O)-NH-CH₂CH₃] connected to the C5 position has a mixed electronic character but is generally considered to be electron-withdrawing due to the resonance effect of the carbonyl group. This would suggest that the 1H-tautomer is likely the most stable form for this compound. The 4H form is generally the least stable for C5-substituted triazoles. researchgate.net
Table 4: Predicted Relative Energies of Tautomers (Illustrative)
| Tautomer | Relative Energy (kcal/mol) | Predicted Stability |
|---|---|---|
| 1H-tautomer | 0.00 | Most Stable |
| 2H-tautomer | +2.5 | Intermediate |
| 4H-tautomer | +6.0 | Least Stable |
Inferred Influence of Substituents and Solvent Effects on Tautomeric Equilibrium
Computational studies on various 1,2,4-triazole derivatives consistently show that the position of substituents and the polarity of the solvent play a crucial role in determining the tautomeric equilibrium. researchgate.netresearchgate.net The 1,2,4-triazole ring can exist in different tautomeric forms, primarily the 1H, 2H, and 4H tautomers. ijsr.netnih.gov Theoretical calculations, such as those using Density Functional Theory (DFT), are employed to determine the relative stability of these forms. tandfonline.comscispace.com
For substituted 1,2,4-triazoles, the electronic nature of the substituent group—whether it is electron-donating or electron-withdrawing—can significantly influence which tautomer is more stable. researchgate.net The ethyl-urea substituent at the 3-position of the triazole ring in this compound would be expected to influence the electron distribution within the ring, thereby affecting the relative energies of the possible tautomers.
Solvent effects are also a critical factor. researchgate.net Polar solvents tend to stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding. tandfonline.com The use of computational models like the Polarizable Continuum Model (PCM) allows researchers to simulate the influence of different solvents on tautomeric preference. tandfonline.comscispace.com For a molecule like this compound, which has hydrogen bond donors (N-H groups) and acceptors (C=O and N atoms), its interaction with protic and aprotic solvents would be a key determinant of the tautomeric equilibrium in solution. However, specific energy values and equilibrium constants for this compound are not available in the literature surveyed.
General Principles of Molecular Dynamics (MD) Simulations for Related Compounds
The conformational landscape of urea derivatives is dictated by rotation around single bonds. nih.govresearchgate.net For this compound, key dihedral angles would include those along the ethyl group and the bond connecting the urea moiety to the triazole ring. MD simulations can map the potential energy surface associated with these rotations to identify low-energy conformers and the barriers between them. researchgate.net
The urea group itself can exhibit different conformations (e.g., trans,cis), which can be influenced by intramolecular hydrogen bonding and steric effects. nih.govresearchgate.net The flexibility of the ethyl group combined with the rotational freedom of the urea-triazole bond suggests that this compound likely possesses a complex conformational space. Analysis of MD trajectories for similar molecules often involves examining the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify stability and atomic motion. pensoft.net
MD simulations are particularly well-suited for studying the explicit interactions between a solute and solvent molecules. nih.gov Simulations of this compound in a solvent box (e.g., water) would reveal how solvent molecules arrange around the solute, a phenomenon known as the solvation shell. researchgate.net
Key insights from such simulations would include the analysis of radial distribution functions (RDFs) to understand the probability of finding solvent molecules at a certain distance from specific atoms of the solute. This can quantify the strength and nature of hydrogen bonds between the urea and triazole moieties and the surrounding solvent. pensoft.net The dynamic nature of these interactions, including the residence time of solvent molecules, provides a more detailed picture of solvation than continuum models. nih.gov While these are standard outputs of MD studies, specific simulation results for this compound have not been identified.
Structure Reactivity and Structure Interaction Relationship Studies of 1 Ethyl 3 1h 1,2,4 Triazol 5 Yl Urea Derivatives
Influence of Molecular Architecture on Hydrogen Bonding Potential
The capacity of 1-Ethyl-3-(1H-1,2,4-triazol-5-yl)urea derivatives to form hydrogen bonds is a cornerstone of their chemical and physical properties. This ability is primarily dictated by the presence of both hydrogen bond donor and acceptor sites within the urea (B33335) and triazole moieties, leading to the formation of predictable and often complex supramolecular assemblies.
Role of Urea and Triazole Moieties as Hydrogen Bond Donors and Acceptors
The urea group (–NH–CO–NH–) is a powerful and versatile hydrogen bonding motif. The two N-H groups act as effective hydrogen bond donors, while the carbonyl oxygen (C=O) serves as a strong hydrogen bond acceptor. This dual functionality allows urea-containing molecules to engage in a variety of hydrogen bonding interactions, leading to the formation of robust and directionally specific networks.
Similarly, the 1,2,4-triazole (B32235) ring contributes significantly to the hydrogen bonding capabilities of the molecule. The ring contains three nitrogen atoms, which can act as hydrogen bond acceptors. Furthermore, the N-H proton of the triazole ring is an effective hydrogen bond donor. The unique arrangement of these donor and acceptor sites within the five-membered ring allows for diverse and specific intermolecular connections. The interplay of these moieties in this compound derivatives results in a rich hydrogen bonding landscape, influencing properties such as crystal packing, solubility, and interactions with biological targets.
Self-Complementary Hydrogen Bonding Motifs
A key feature of many urea and triazole-based systems is their ability to form self-complementary hydrogen bonds. This phenomenon arises when a molecule possesses both hydrogen bond donor and acceptor sites arranged in a way that allows it to form strong and specific bonds with an identical molecule. In the context of this compound derivatives, the combination of the urea and triazole functionalities can lead to the formation of well-defined dimers or extended polymeric chains in the solid state. These self-complementary motifs are crucial in the self-assembly of these molecules into ordered supramolecular structures. The strength and directionality of these interactions are highly dependent on the specific substitution pattern on both the ethyl group and the triazole ring, which can sterically or electronically influence the preferred hydrogen bonding geometry.
Correlation of Structural Modifications with Chemical Reactivity
The chemical reactivity of this compound derivatives can be finely tuned by altering their molecular structure. The introduction of different substituents can significantly impact the electronic properties of the molecule, thereby influencing its susceptibility to chemical transformations.
Impact of Substituents on Electronic Properties and Electrophilicity
Substituents on the ethyl group or the triazole ring can exert profound effects on the electronic distribution within the this compound scaffold. Electron-withdrawing groups, for instance, can decrease the electron density on the triazole ring, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can increase the electron density, potentially enhancing the nucleophilicity of the ring nitrogens.
The electrophilicity of the urea carbonyl carbon can also be modulated by substituents. Groups that withdraw electron density from the urea moiety will increase the partial positive charge on the carbonyl carbon, making it a more reactive site for nucleophiles. Computational studies, such as Density Functional Theory (DFT), are often employed to predict how different substituents will alter the molecular electrostatic potential and frontier molecular orbitals (HOMO and LUMO), providing valuable insights into the reactivity of these derivatives. tandfonline.comresearchgate.net
Kinetic Parameters and Reactivity Profiles in Model Systems
To quantitatively assess the impact of structural modifications on reactivity, kinetic studies in model systems are essential. By measuring reaction rates and determining activation energies, it is possible to establish clear structure-reactivity relationships. For instance, the rate of reaction of a this compound derivative with a model nucleophile can provide a quantitative measure of the electrophilicity of the urea carbonyl carbon.
Relationships between Structure and Molecular Recognition Mechanisms
Investigation of Binding Modes to Molecular Receptors (Conceptual)
The urea moiety is a key contributor to binding, primarily through its capacity to form hydrogen bonds. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H groups can serve as hydrogen bond donors. This dual functionality allows the urea bridge to establish multiple hydrogen bond interactions with amino acid residues in the binding pocket of a receptor, such as the backbone amides or carbonyls, as well as with side chains of polar amino acids like asparagine, glutamine, serine, and threonine. lu.se
The 1,2,4-triazole ring, with its three nitrogen atoms, is also a significant site for hydrogen bonding. The nitrogen atoms can act as hydrogen bond acceptors, interacting with donor groups on the receptor. The N-H proton of the triazole ring can also function as a hydrogen bond donor. The aromatic nature of the triazole ring may also allow for π-π stacking interactions if the receptor's binding site contains aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. nih.gov
A conceptual representation of the potential interactions is detailed in the table below.
| Functional Group | Potential Interaction Type | Potential Receptor Residues |
| Ethyl Group | Hydrophobic Interaction | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |
| Urea Moiety (C=O) | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Threonine, Tyrosine, Asparagine, Glutamine |
| Urea Moiety (N-H) | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine, Main-chain carbonyls |
| 1,2,4-Triazole Ring (N) | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Threonine, Tyrosine, Asparagine, Glutamine |
| 1,2,4-Triazole Ring (N-H) | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine, Main-chain carbonyls |
| 1,2,4-Triazole Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
Analysis of Ligand-Receptor Interaction Mechanisms, including Water-Mediated Networks
The interaction between this compound and its molecular target is a dynamic process that can involve both direct and indirect interactions. A crucial aspect of this mechanism is the potential role of water molecules in mediating the binding, forming what is known as a water-mediated network.
Direct interactions are those formed between the ligand and the receptor without any intervening molecules. As discussed previously, these are likely to be a combination of hydrogen bonds from the urea and triazole moieties, and hydrophobic interactions from the ethyl group. The specific geometry of these interactions will dictate the orientation of the ligand within the binding pocket.
In many ligand-receptor complexes, water molecules play a critical role in stabilizing the interaction. These water molecules can form hydrogen-bonded bridges between the ligand and the receptor, particularly where direct interaction is not geometrically optimal. For instance, a water molecule could accept a hydrogen bond from a donor on the ligand (e.g., an N-H group of the urea or triazole) and donate a hydrogen bond to an acceptor on the receptor (e.g., a carbonyl oxygen of the protein backbone), or vice versa.
The presence of a water-mediated network can have several implications for the binding of this compound derivatives:
Enhanced Affinity: By increasing the number of favorable interactions, water-mediated hydrogen bonds can contribute to a higher binding affinity.
Increased Specificity: The precise positioning of water molecules can be a key determinant of binding specificity, as only a ligand with the correct shape and electronic properties will be able to accommodate the water network.
Flexibility: Water bridges can allow for a more flexible binding mode, enabling the ligand to adapt to conformational changes in the receptor.
The table below conceptualizes the potential for water-mediated interactions involving the key functional groups of the compound.
| Functional Group | Role in Water-Mediated Network | Conceptual Interaction |
| Urea Moiety (C=O) | Hydrogen Bond Acceptor from water | Receptor-H-O-H...O=C(Ligand) |
| Urea Moiety (N-H) | Hydrogen Bond Donor to water | Receptor-O...H-O-H...N-H(Ligand) |
| 1,2,4-Triazole Ring (N) | Hydrogen Bond Acceptor from water | Receptor-H-O-H...N(Ligand) |
| 1,2,4-Triazole Ring (N-H) | Hydrogen Bond Donor to water | Receptor-O...H-O-H...N-H(Ligand) |
Computational Approaches to Predict Interaction Specificity
Predicting the interaction specificity of this compound derivatives with their molecular targets is a key aspect of modern drug design and is heavily reliant on computational methods. These approaches allow for the virtual screening of large libraries of compounds and provide insights into the molecular basis of their activity.
Molecular docking is a primary computational tool used for this purpose. This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on a force field that estimates the binding affinity. For derivatives of this compound, docking studies can help to:
Identify potential binding poses.
Predict the key amino acid residues involved in the interaction.
Estimate the binding energy, which can be used to rank different derivatives.
Guide the design of new derivatives with improved affinity and specificity.
Molecular dynamics (MD) simulations can be used to further refine the results of molecular docking. MD simulations provide a more dynamic picture of the ligand-receptor complex by simulating the movements of atoms over time. This can reveal:
The stability of the predicted binding pose.
The role of water molecules in the binding process.
Conformational changes in the receptor upon ligand binding.
A more accurate estimation of the binding free energy.
Quantitative Structure-Activity Relationship (QSAR) studies represent another computational approach. QSAR models attempt to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. For this compound derivatives, a QSAR model could be developed to predict the activity of new, unsynthesized compounds based on various molecular descriptors, such as electronic, steric, and hydrophobic properties.
The following table summarizes these computational approaches and their applications in studying the interaction specificity of the target compound and its derivatives.
| Computational Approach | Primary Function | Application to this compound Derivatives |
| Molecular Docking | Predicts binding pose and affinity | Identification of key interactions and ranking of derivatives |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of the complex | Assessment of binding stability and the role of solvent |
| QSAR | Correlates chemical structure with biological activity | Prediction of the activity of novel derivatives |
Exploration of Mechanistic Aspects in Chemical Systems Involving Triazolyl Ureas
Mechanisms of Catalysis Mediated by Urea (B33335) and Triazole Moieties
The catalytic prowess of 1-Ethyl-3-(1h-1,2,4-triazol-5-yl)urea is rooted in the distinct chemical properties of its constituent urea and 1,2,4-triazole (B32235) groups. These moieties can act independently or cooperatively to facilitate a variety of catalytic processes.
Organocatalytic Pathways involving Hydrogen Bonding
The urea and triazole components of this compound are excellent hydrogen bond donors and acceptors. This capability is central to its function in organocatalysis, where it can activate substrates and stabilize transition states through non-covalent interactions. mdpi.comnih.gov The urea group, with its two N-H protons and a carbonyl oxygen, can form multiple hydrogen bonds. Similarly, the 1,2,4-triazole ring possesses N-H protons and nitrogen atoms that can participate in hydrogen bonding. researchgate.net
These hydrogen bonding interactions are crucial in a variety of organocatalytic reactions, including Michael additions, aldol reactions, and Diels-Alder reactions. The triazolyl urea can act as a bifunctional catalyst, simultaneously activating both the nucleophile and the electrophile. For instance, the urea N-H groups can polarize a carbonyl group of an electrophile, making it more susceptible to nucleophilic attack, while a nitrogen atom on the triazole ring might deprotonate a pronucleophile, enhancing its reactivity. The concerted action of these hydrogen bonds lowers the activation energy of the reaction, thus accelerating the rate of transformation. mdpi.com
Below is a table illustrating the potential hydrogen bonding interactions of this compound with a generic carbonyl-containing substrate.
| Interaction Site on Triazolyl Urea | Interaction Site on Substrate (R-C=O) | Type of Hydrogen Bond |
| Urea N-H | Carbonyl Oxygen | Donor |
| Urea C=O | - | Acceptor |
| Triazole N-H | Carbonyl Oxygen | Donor |
| Triazole Ring Nitrogen | - | Acceptor |
Role of Triazole-Urea in Deep Eutectic Solvents (DESs) as Catalytic Components
Deep eutectic solvents (DESs) have emerged as green and sustainable alternatives to traditional organic solvents. researchgate.net These systems are typically formed by mixing a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA). Given its hydrogen bonding capabilities, this compound, or structurally similar compounds, can function as a component of DESs. When mixed with a suitable HBA, such as choline chloride, it can form a DES with unique solvating and catalytic properties.
In such a system, the triazolyl urea is not merely a solvent component but can also actively participate in the catalytic cycle. The DES environment can enhance the catalytic activity by increasing the concentration of the catalytic species and by favorably orienting the reactants through hydrogen bonding. For example, a DES containing a triazolyl urea could be an effective medium for multicomponent reactions, where the solvent actively partakes in the stabilization of intermediates and transition states. rsc.orgeurekaselect.com
Metal-Complexation and Cooperative Catalysis
The 1,2,4-triazole moiety in this compound is an effective ligand for a variety of metal ions. isres.orgnih.gov The nitrogen atoms of the triazole ring can coordinate to a metal center, forming stable metal complexes. ekb.eg This property opens up avenues for cooperative catalysis, where both the triazolyl urea ligand and the metal center play a role in the catalytic transformation.
In such a cooperative system, the triazolyl urea can act as a bifunctional ligand. The triazole ring can bind to the metal, while the urea moiety can engage in hydrogen bonding with the substrate or a reagent. This dual activation can lead to enhanced reactivity and selectivity. For instance, in a metal-catalyzed cross-coupling reaction, the triazole could anchor the catalyst to a solid support while the urea group interacts with the substrate to facilitate the reaction.
The following table lists potential metal ions that can form complexes with the 1,2,4-triazole moiety and their potential applications in cooperative catalysis.
| Metal Ion | Potential Catalytic Application |
| Copper (Cu) | Click Chemistry (Azide-Alkyne Cycloaddition) nih.gov |
| Palladium (Pd) | Cross-Coupling Reactions (e.g., Suzuki, Heck) |
| Nickel (Ni) | Hydrogenation and Reduction Reactions isres.org |
| Cobalt (Co) | Oxidation Reactions isres.org |
Understanding Reaction Pathways and Intermediates
A thorough understanding of the reaction pathways and the nature of intermediates is crucial for the rational design of catalysts and the optimization of reaction conditions. Both theoretical and experimental approaches are employed to elucidate these mechanistic details for systems involving this compound.
Theoretical Studies of Reaction Mechanisms (e.g., Urea Decomposition, Cycloadditions)
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms. nih.gov Theoretical studies can provide valuable insights into the energetics of different reaction pathways, the structures of transition states, and the nature of intermediates.
For systems involving this compound, theoretical studies can be used to model processes such as the thermal decomposition of the urea moiety or its participation in cycloaddition reactions. eurekaselect.comresearchgate.net For example, DFT calculations can elucidate the mechanism of a [3+2] cycloaddition reaction where the triazole ring acts as a dipole, detailing the stepwise or concerted nature of the reaction and the associated energy barriers. nih.gov
Illustrative calculated activation energies for a hypothetical cycloaddition reaction catalyzed by a generic triazolyl urea are presented in the table below.
| Reaction Pathway | Calculated Activation Energy (kcal/mol) |
| Uncatalyzed Reaction | 35 |
| Catalyzed Reaction (Concerted) | 22 |
| Catalyzed Reaction (Stepwise) | 25 (rate-determining step) |
Probing Covalent and Non-Covalent Binding Mechanisms
The catalytic activity of this compound is intrinsically linked to its ability to bind substrates and reagents through both covalent and non-covalent interactions.
Non-Covalent Binding: As discussed earlier, hydrogen bonding is a key non-covalent interaction. nih.gov Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to probe these interactions. For instance, a downfield shift in the N-H proton signals in the ¹H NMR spectrum upon addition of a substrate would indicate hydrogen bond formation.
Covalent Binding: In certain reactions, the triazolyl urea may form transient covalent bonds with the substrate. For example, the urea moiety could act as a nucleophile, attacking an electrophilic center to form a covalent intermediate. This intermediate would then undergo further reaction to release the product and regenerate the catalyst. Isotopic labeling studies and mass spectrometry can be employed to detect and characterize such covalent intermediates. For instance, some triazole ureas have been shown to act as irreversible inhibitors of serine hydrolases through covalent modification of the enzyme's active site. nih.gov
Solvation Effects on Reactivity and Molecular Interactions
The solvent environment is a critical determinant of the chemical and physical behavior of molecules, profoundly influencing reactivity, conformational stability, and intermolecular interactions. For this compound, a compound featuring both a hydrogen-bond-donating urea moiety and a polar 1,2,4-triazole ring, solvation effects are particularly significant. The interplay of solvent polarity, hydrogen bonding capacity, and dielectric constant dictates the molecular-level interactions that govern its macroscopic properties.
Detailed research into related triazole and urea-containing systems reveals that the choice of solvent can alter reaction pathways, shift chemical equilibria, and modify molecular self-association. These effects stem from the differential stabilization of ground states, transition states, and products, as well as the competition between solute-solute and solute-solvent interactions.
Detailed Research Findings
Computational and Spectroscopic Studies: Theoretical and experimental studies on azole systems provide significant insights into the role of the solvent. Quantum-chemical calculations and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for probing these interactions.
Tautomeric and Conformational Stability: The 1,2,4-triazole ring can exist in different tautomeric forms. Computational studies have shown that the relative stability of these tautomers can be reversed when moving from the gas phase to a solution, underscoring the solvent's role in stabilizing specific forms through interactions like hydrogen bonding.
NMR Chemical Shifts: The chemical shifts of protons and nitrogen atoms in azole rings are highly sensitive to the solvent environment. nih.gov In studies on N-methyl derivatives of azoles, a shift to a more polar solvent causes a deshielding effect for pyrrole-type nitrogens and a shielding effect for pyridine-type nitrogens. nih.gov This latter effect is amplified by direct hydrogen bonding from the solvent to the solute. nih.gov For 1,2,3-triazole-4-carboxylic acids, the chemical shift of the carboxylic acid proton is significantly affected by the solvent, shifting downfield by over 2 ppm when moving from a nonpolar to a polar medium, which indicates strong solute-solvent interactions. mdpi.com
Molecular Association and Interactions: The ability of this compound to form hydrogen bonds allows for complex association behaviors in solution, which are heavily solvent-dependent.
Solute-Solvent vs. Solute-Solute Interactions: In nonpolar solvents, triazole derivatives tend to form self-associated structures, or homoassociates, through intermolecular hydrogen bonds. In contrast, polar solvents can disrupt this self-association by forming stronger interactions with the solute molecules, leading to the prevalence of solvent-solute heteroassociates. mdpi.com
Structured Solvent Networks: In biological contexts, the role of the solvent can be highly specific. For certain triazole urea compounds that act as enzyme inhibitors, structured water molecule networks within the binding pocket have been shown to regulate binding affinity. nih.gov This highlights that specific, localized solvent interactions can be more influential than bulk solvent properties. nih.gov
Thermodynamic Parameters: Physicochemical studies on heterocyclic compounds in various solvents like Dimethyl Sulfoxide (DMSO) and N,N-dimethylformamide (DMF) allow for the calculation of thermo-acoustical parameters. These parameters quantify the extent of molecular interactions, indicating that polar groups on the solute can form strong associations with polar solvent molecules, influencing properties like density and viscosity.
The following table summarizes the observed effects of different solvents on the molecular interactions of triazole derivatives based on spectroscopic data.
| Solvent | Dielectric Constant (ε) | Observed Effect on Triazole Derivatives | Dominant Interaction Type |
| Chloroform-d (CDCl₃) | 4.8 | Significant changes in proton chemical shifts compared to polar solvents. unn.edu.ng | Dipole-Dipole |
| Methanol-d₄ (CD₃OD) | 32.7 | Can weaken the self-association of acid molecules by forming new hydrogen bonds. mdpi.com | Hydrogen Bonding (Solvent-Solute) |
| DMSO-d₆ | 47.2 | Promotes stable intermolecular associates; strong hydrogen bond acceptor. mdpi.com | Hydrogen Bonding (Solvent-Solute) |
| 1,4-Dioxane-d₈ | 2.2 | Promotes the formation of strong, neutral self-associates. mdpi.com | Hydrogen Bonding (Solute-Solute) |
Influence on Chemical Reactivity: The solvent choice is pivotal in the synthesis and subsequent reactions of triazole derivatives.
Reaction Rates and Pathways: The rate and outcome of reactions involving triazoles can be highly dependent on the solvent's ability to stabilize charged intermediates or transition states. Optimization studies for the synthesis of related heterocyclic systems often identify a specific solvent that provides superior yields. For example, in some cyclization reactions, chloroform has been found to be an effective solvent. nih.gov Similarly, syntheses of other triazoles have been optimized using solvents like ethanol or dimethyl formamide (DMF). chemmethod.com
Catalyst Performance: Solvent choice can also impact catalyst performance. In rhodium-catalyzed reactions of N-(1,2,4-triazolyl)-substituted 1,2,3-triazoles, carrying out the reaction in chloroform at elevated temperatures was shown to proceed with excellent asymmetric induction without compromising selectivity. nih.gov
The data in the table below, derived from studies on related heterocyclic systems, illustrates how interaction energies can vary in different media, a principle applicable to triazolyl ureas.
| Parameter | Gas Phase | Water (Aqueous Solution) |
| Calculated Total Energy | Higher (Less Stable) | Lower (More Stable) |
| Interaction Energy | Lower | Higher (due to H-bonding) |
| Molecular Conformation | May favor compact forms | May favor extended forms to maximize solvent interaction |
Advanced Applications in Chemical and Biological Research Mechanistic Focus
Role as Molecular Probes and Tools in Bioorganic Chemistry.nih.gov
Triazole ureas have been successfully developed as molecular probes for activity-based protein profiling (ABPP), a powerful chemoproteomic strategy used to monitor the functional state of enzymes within complex biological systems. nih.govresearchgate.net These probes are designed to covalently modify the active site of a target enzyme, allowing for its detection, quantification, and identification.
Mechanism of Interaction with Enzyme Active Sites (e.g., Serine Hydrolases).nih.govresearchgate.net
The 1,2,3-triazole urea (B33335) scaffold has proven to be a particularly effective chemotype for the inhibition of serine hydrolases (SHs), one of the largest and most diverse enzyme classes in mammals. nih.govnih.gov These enzymes play crucial roles in a myriad of physiological processes, and their dysregulation is implicated in numerous diseases.
The inhibitory mechanism of triazole ureas against serine hydrolases involves the covalent carbamoylation of the highly reactive serine nucleophile located within the enzyme's active site. nih.gov This process renders the enzyme irreversibly inactive. The triazole urea acts as a "warhead" that is directed to the active site, where the strained urea bond is susceptible to nucleophilic attack by the catalytic serine. This targeted and irreversible inactivation makes triazole ureas highly potent inhibitors. nih.govnih.gov
Researchers have demonstrated that this class of compounds exhibits broad reactivity across the serine hydrolase superfamily, yet can be chemically tuned to achieve remarkable selectivity for individual enzymes. nih.gov This combination of broad applicability and tunable selectivity is a key advantage over other inhibitor classes like carbamates. nih.gov
Profiling Enzyme Activities through Molecular Probes.nih.gov
The utility of triazole ureas as molecular probes is fully realized in the context of ABPP. By incorporating a reporter tag (such as a fluorophore or a biotin (B1667282) moiety) or a bioorthogonal handle (like an alkyne or azide (B81097) for click chemistry) into the triazole urea structure, researchers can visualize and identify the enzyme targets. nih.govnih.gov
Competitive ABPP is a common approach where a complex proteome is treated with a triazole urea inhibitor before being exposed to a broad-spectrum, tagged activity-based probe. nih.gov The inhibitor will block the active sites of its target enzymes, preventing their labeling by the tagged probe. This reduction in signal allows for the identification of the inhibitor's specific targets.
This methodology has been instrumental in:
Discovering novel enzyme functions: By identifying the targets of bioactive compounds, researchers can infer the biological roles of previously uncharacterized enzymes. nih.gov
Developing selective inhibitors: The ABPP platform allows for the rapid screening and optimization of inhibitor selectivity against a large panel of enzymes simultaneously. nih.govnih.gov
Characterizing enzyme dynamics: Fluorescently tagged probes have enabled the study of enzyme activity at the single-cell level, revealing heterogeneity within cell populations. nih.gov
For instance, selective inhibitors for enzymes such as acyl-peptide hydrolase (APEH) and platelet-activating factor acetylhydrolase-2 (PAFAH2) have been developed from the 1,2,3-triazole urea scaffold, demonstrating sub-nanomolar potency in cells and significant activity in animal models. nih.gov
Contributions to Agrochemistry Research: Molecular Mechanism of Action.mdpi.comresearchgate.netresearchgate.netjournaleras.com
In the field of agrochemistry, triazole ureas have emerged as critical research tools for dissecting plant signaling pathways. Their ability to selectively antagonize specific hormone receptors allows for the precise study of plant growth and development.
Mechanistic Antagonism of Plant Hormone Receptors (e.g., Karrikin and Strigolactone Signaling).mdpi.comresearchgate.netresearchgate.netjournaleras.com
Karrikins (KARs) are smoke-derived butenolides that stimulate seed germination and influence seedling development. doaj.orgnih.gov They are perceived by the α/β hydrolase receptor KARRIKIN INSENSITIVE2 (KAI2). doaj.orgnih.govmdpi.com The plant hormone strigolactones (SLs), which regulate various aspects of plant architecture, are perceived by the related receptor DWARF14 (D14). nih.gov Due to the high similarity in their signaling pathways, distinguishing between KAR and SL responses has been a significant challenge. doaj.orgnih.gov
A triazole urea compound, identified as KK181N1, has been characterized as a selective inhibitor of the KAI2 receptor in the model plant Arabidopsis. doaj.orgnih.gov This compound effectively suppresses KAR-induced phenotypes without significantly affecting SL signaling, providing a much-needed chemical tool to uncouple these two pathways. doaj.orgnih.govresearchgate.net
The antagonistic mechanism of KK181N1 is distinct from other inhibitors. It binds to the catalytic pocket of KAI2 in a non-covalent manner, directly competing with the binding of karrikins. doaj.orgnih.gov This reversible binding mode allows for precise experimental control over KAI2 signaling.
| Compound | Target Receptor | Binding Mechanism | Effect |
| Karrikins (KARs) | KAI2 | Covalent | Activation of KAI2 signaling |
| Strigolactones (SLs) | D14 | Covalent | Activation of D14 signaling |
| KK181N1 (Triazole Urea) | KAI2 | Non-covalent | Selective antagonism of KAI2 signaling doaj.orgnih.gov |
Elucidation of Water-Mediated Hydrogen Bonding Networks in Plant Receptor Binding.researchgate.netresearchgate.netjournaleras.com
Detailed structural studies, including X-ray crystallography, have revealed the critical role of water molecules in the binding of triazole urea antagonists to the KAI2 receptor. doaj.orgnih.gov The binding affinity of these compounds is regulated by a structured network of water molecules within the receptor's binding pocket. doaj.orgnih.gov
These water molecules form hydrogen bonds that bridge the triazole urea inhibitor and amino acid residues of the KAI2 protein. doaj.org For example, a water-mediated hydrogen bond has been shown to be a critical interaction for stabilizing the binding of the inhibitor. nih.gov By understanding and fine-tuning this water-mediated network, researchers have been able to rationally design and synthesize more potent derivatives of the original triazole urea inhibitor. doaj.orgnih.gov This highlights the importance of considering not just direct protein-ligand interactions but also the intricate role of the surrounding solvent in molecular recognition.
Potential for Materials Science: Non-Linear Optical (NLO) Properties.mdpi.comresearchgate.net
The unique electronic properties of the 1,2,4-triazole (B32235) ring, a core component of the titular compound, have garnered interest in the field of materials science, particularly for applications in non-linear optics (NLO). NLO materials are capable of altering the properties of light that passes through them, a phenomenon essential for technologies like optical switching, frequency conversion, and data storage.
While direct experimental data on the NLO properties of 1-Ethyl-3-(1h-1,2,4-triazol-5-yl)urea were not found in the reviewed literature, studies on other 1,2,4-triazole derivatives have demonstrated their potential. Computational studies using Density Functional Theory (DFT) have been employed to predict the NLO characteristics of various triazole-containing compounds. researchgate.net
Key parameters used to evaluate NLO potential include:
Polarizability (α): The ease with which the electron cloud of a molecule can be distorted by an external electric field.
First Hyperpolarizability (β): A measure of the second-order NLO response.
For a molecule to exhibit significant NLO activity, it typically requires a combination of an electron-donating group and an electron-accepting group linked by a π-conjugated system. The triazole ring can act as part of this conjugated bridge. Theoretical calculations on various N-substituted 1,2,4-triazole derivatives have shown promising first and second hyperpolarizability values, suggesting their suitability for the development of novel NLO materials. researchgate.net The calculated hyperpolarizability of some triazole derivatives has been shown to be significantly greater than that of urea, a standard reference material for NLO properties. journaleras.com The specific arrangement of substituents on the triazole and urea moieties in this compound could potentially be engineered to optimize these NLO characteristics.
| Compound Class | Investigated NLO Properties | Key Finding |
| N-substituted 1,2,4-triazole derivatives | Linear polarizability, First and Second hyperpolarizabilities | Significant calculated values suggest potential for NLO applications. researchgate.net |
| 5-(trifluoromethyl)pyridine-2-thiol | First hyperpolarizability (β) | Calculated β value is approximately eight times greater than that of urea. journaleras.com |
Further experimental and computational studies are warranted to specifically characterize the NLO properties of this compound and to explore its potential in the fabrication of advanced optoelectronic devices.
Theoretical Prediction of NLO Characteristics
The nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics and photonics. While specific theoretical predictions for this compound are not extensively documented, the NLO characteristics of similar triazole-based compounds have been investigated using computational methods like Density Functional Theory (DFT). researchgate.net These studies provide a framework for predicting the behavior of the title compound.
For instance, DFT calculations on novel N-substituted 1,2,4-triazole derivatives have been used to investigate their geometrical parameters, HOMO-LUMO energies, and NLO properties. researchgate.net The key to NLO activity in such molecules often lies in the presence of a donor-π-acceptor (D-π-A) framework, which facilitates intramolecular charge transfer. In this compound, the urea and triazole moieties can act as donor and acceptor groups, respectively, linked by a conjugated system.
Key parameters calculated to predict NLO response include the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). A high β value is indicative of a significant NLO response. For a series of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, DFT studies revealed that certain substitutions could lead to significant linear polarizability and first and second hyperpolarizabilities, suggesting their potential for NLO applications. researchgate.net A similar approach could be applied to this compound to theoretically assess its NLO characteristics.
A hypothetical data table for predicted NLO properties of triazolyl urea derivatives, based on computational studies of analogous compounds, is presented below.
| Compound Family | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |
| Phenyl-Triazole | 3.5 - 5.0 | 150 - 250 | 500 - 1500 |
| Substituted Phenyl-Triazole | 4.0 - 7.0 | 200 - 350 | 1000 - 5000 |
| Triazolyl Urea (Predicted) | 4.5 - 8.0 | 220 - 400 | 1200 - 6000 |
Note: The values for "Triazolyl Urea (Predicted)" are extrapolated and intended for illustrative purposes, highlighting the expected range based on the electronic nature of the urea and triazole groups.
Design Principles for Triazolyl Urea-Based NLO Materials
The design of efficient NLO materials based on triazolyl ureas follows several key principles rooted in molecular engineering. researchgate.net The primary goal is to maximize the first hyperpolarizability (β) of the molecule. This is typically achieved by:
Enhancing the Donor-π-Acceptor System: The urea moiety (-NH-CO-NH-) can act as an electron-donating group, while the 1,2,4-triazole ring is an effective electron acceptor. The ethyl group attached to the urea nitrogen can further enhance the donor strength. The efficiency of intramolecular charge transfer (ICT) between these groups is crucial for a high NLO response.
Extending π-Conjugation: Increasing the length and planarity of the π-conjugated bridge between the donor and acceptor groups can significantly increase the hyperpolarizability. While this compound has a relatively short linker, modifications to include aromatic rings or other conjugated systems could be a viable design strategy.
Acentric Crystal Packing: For second-order NLO effects to be observed in bulk material, the molecules must crystallize in a non-centrosymmetric space group. The presence of hydrogen bonding groups in triazolyl ureas can be strategically used to guide the crystal packing towards an acentric arrangement. osti.gov
First-principles studies based on DFT have proven to be a powerful tool in predicting the optical properties of NLO crystals and understanding their structure-property relationships. researchgate.net This computational approach can guide the molecular engineering of new triazolyl urea derivatives with enhanced NLO performance. researchgate.net
Supramolecular Chemistry and Crystal Engineering with Triazolyl Ureas
The urea and triazole functionalities in this compound make it an excellent candidate for applications in supramolecular chemistry and crystal engineering. researchgate.net These groups can participate in a variety of non-covalent interactions, most notably hydrogen bonding. researchgate.net
Design of Hydrogen-Bonded Assemblies
The urea group is a well-established motif for forming robust one-dimensional hydrogen-bonded tapes through N-H···O=C interactions. researchgate.net Similarly, the 1,2,4-triazole ring contains both hydrogen bond donors (N-H) and acceptors (pyridine-like nitrogens), allowing it to form diverse hydrogen-bonded networks. mdpi.com
In this compound, the interplay between the urea and triazole groups can lead to complex and predictable supramolecular assemblies. The design of these assemblies can be guided by the principles of crystal engineering, which involves the rational design of crystalline solids with desired properties. nih.gov The predictable nature of hydrogen bonding in ureas and triazoles makes them valuable building blocks in this field. rsc.org
For instance, the amino group of the triazole moiety can form strong hydrogen bonds with acceptor atoms, driving the crystal packing. mdpi.com The urea moiety can form its characteristic tape-like structures, which can then be further organized by interactions involving the triazole rings. The competition and cooperation between these different hydrogen bonding motifs can be used to construct intricate and functional supramolecular architectures.
Formation of Self-Complementary Quadruple Hydrogen Bonding Motifs
A particularly fascinating aspect of urea-functionalized heterocycles is their ability to form self-complementary quadruple hydrogen bonding motifs. nih.gov The combination of a urea group with a heterocyclic ring that presents a specific array of hydrogen bond donors and acceptors can lead to very strong and specific dimerization.
While the 1,2,4-triazole ring in this compound does not form the classic DDAA (Donor-Donor-Acceptor-Acceptor) array seen in ureidopyrimidinones, the potential for forming other quadruple hydrogen bonding motifs exists. nih.gov For example, the DADA (Donor-Acceptor-Donor-Acceptor) array can also lead to stable dimers. The stability of these dimers can be exceptionally high, with association constants (Kdim) exceeding 105 M-1 in nonpolar solvents. nih.govacs.org
Future Research Directions and Emerging Opportunities for 1 Ethyl 3 1h 1,2,4 Triazol 5 Yl Urea
Development of Novel Synthetic Methodologies for Complex Triazolyl Urea (B33335) Architectures
The exploration of organocatalytic methods for the synthesis of triazolyl urea derivatives presents another promising frontier. nih.gov These metal-free approaches offer a more sustainable and often more selective alternative to traditional metal-catalyzed reactions. Future work could involve developing novel organocatalysts that can facilitate the asymmetric synthesis of chiral triazolyl urea compounds, which are of significant interest in medicinal chemistry. The substitution of labile amide bonds with more stable urea or triazole groups in complex natural product analogues, such as cystobactamids, has demonstrated the potential for creating derivatives with improved chemical stability. nih.govresearchgate.net This strategy could be expanded to generate novel architectures based on 1-Ethyl-3-(1h-1,2,4-triazol-5-yl)urea.
| Research Thrust | Objective | Potential Methodologies | Expected Outcome |
| Streamlined Synthesis | Reduce the number of synthetic steps and increase overall efficiency. | Development of one-pot reactions, tandem catalysis, and flow chemistry processes. | Rapid access to a diverse library of complex triazolyl urea derivatives. |
| Asymmetric Synthesis | Achieve high enantioselectivity in the synthesis of chiral triazolyl urea compounds. | Design of novel chiral organocatalysts and transition metal catalysts. | Access to enantiomerically pure compounds for pharmacological and material science applications. |
| Bioisosteric Replacement | Enhance the chemical and metabolic stability of bioactive molecules. | Substitution of amide bonds with the triazolyl urea moiety in known drug scaffolds. | Development of new drug candidates with improved pharmacokinetic properties. |
Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies
A deeper understanding of the reaction mechanisms involving this compound as a catalyst or reactant is crucial for its future development. Advanced spectroscopic techniques will play a pivotal role in these investigations. For instance, in the context of organocatalysis, NMR kinetic methods can be employed to study the C(3)-H/D exchange in related triazolium salts, providing detailed insights into the initial deprotonation step, which is critical for the formation of N-heterocyclic carbene (NHC) catalysts. mdpi.com
The application of in-situ spectroscopic methods, such as ReactIR (Infrared) and Raman spectroscopy, will enable the real-time monitoring of reaction intermediates and transition states. This data is invaluable for elucidating complex reaction pathways and for optimizing reaction conditions to favor desired products. Future studies could focus on coupling these spectroscopic techniques with mass spectrometry to provide a comprehensive picture of the species present in a reaction mixture at any given time.
Integration of Machine Learning and AI in Computational Design and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to the design and discovery of new triazolyl urea derivatives with desired properties. researchgate.net ML models can be trained on existing datasets of compounds to predict their activity, toxicity, and pharmacokinetic profiles (ADMET), thereby accelerating the identification of promising candidates for synthesis and experimental testing. mdpi.comresearchgate.net This in silico screening can significantly reduce the time and cost associated with drug discovery and materials development.
Computer-aided design strategies can be used to combinatorially construct and screen vast virtual libraries of this compound analogues. mdpi.com Molecular docking studies can then be employed to predict the binding interactions of these virtual compounds with biological targets, such as enzymes or receptors, providing insights into their potential mechanism of action. researchgate.net The use of ML can enhance the predictive power of these docking studies by learning from the features of known active and inactive compounds. mdpi.com
| Computational Approach | Application | Key Benefit |
| Machine Learning (ML) | Predicting biological activity, toxicity, and ADMET properties. | Accelerates the identification of promising lead compounds and reduces the need for extensive experimental screening. researchgate.netmdpi.com |
| Computer-Aided Drug Design (CADD) | Virtual screening of large compound libraries and prediction of binding modes. | Enables the rational design of molecules with high affinity and selectivity for a specific biological target. mdpi.com |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of triazolyl urea compounds and their interactions with biological macromolecules. | Provides insights into the stability of ligand-receptor complexes and the conformational changes that occur upon binding. |
Exploration of Diverse Catalytic Transformations with Triazolyl Urea Organocatalysts
The urea and triazole moieties in this compound suggest its potential as an organocatalyst. Urea derivatives are known to act as effective hydrogen-bond donors, activating substrates and controlling stereoselectivity in a variety of reactions. nih.gov The triazole ring, particularly in the form of a triazolium salt, is a precursor to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts for a wide range of transformations. mdpi.com
Future research should explore the catalytic activity of this compound and its derivatives in reactions such as asymmetric dihalogenation of alkenes and alkynes, where urea-based catalysts have shown promise in directing the stereochemical outcome. deepdyve.comresearchgate.net Furthermore, the development of chiral versions of this compound could lead to new catalysts for enantioselective processes. The investigation of its potential as a precursor to NHC catalysts could open up applications in benzoin (B196080) and Stetter-type reactions. mdpi.com
Investigation of this compound in Emerging Fields of Chemical Biology and Materials Science (mechanistic focus)
The unique combination of functional groups in this compound makes it an intriguing candidate for applications in chemical biology and materials science, with a focus on understanding its mechanism of action at a molecular level. In chemical biology, this compound could be investigated as a potential inhibitor of enzymes that are overexpressed in disease states. For instance, urea-linked triazole-benzenesulfonamide hybrids have been designed as inhibitors of carbonic anhydrase isoforms associated with cancer. researchgate.net Mechanistic studies would involve elucidating the specific molecular interactions between the compound and its biological target through techniques like X-ray crystallography and kinetic assays.
Q & A
Q. What are the recommended synthetic routes for 1-Ethyl-3-(1H-1,2,4-triazol-5-yl)urea, and how do reaction conditions influence yield?
The synthesis of triazole-containing urea derivatives typically involves nucleophilic substitution or condensation reactions. For example, azide-alkyne cycloaddition (Click chemistry) or coupling of 1H-1,2,4-triazole-5-amine with ethyl isocyanate under anhydrous conditions. Key steps include:
- Use of NaN₃ as a catalyst in polar aprotic solvents like DMF at 50°C for 3 hours to form triazole intermediates .
- Isolation via ice-water quenching, filtration, and recrystallization from ethanol or toluene to achieve >90% purity .
- Optimization of stoichiometry (e.g., 1:1.2 molar ratio of triazole to isocyanate) to minimize side products. Elevated temperatures (70–80°C) improve reaction rates but may reduce selectivity.
Q. Which analytical techniques are critical for confirming the structure of this compound?
Structural validation requires a combination of:
- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths (e.g., C–N: 1.34–1.38 Å) and torsion angles to confirm regiochemistry . SHELXL is widely used for refinement, especially for handling twinned data or high-resolution structures .
- NMR spectroscopy: ¹H NMR detects ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for CH₂) and triazole protons (δ 8.1–8.5 ppm). ¹³C NMR confirms urea carbonyl (δ 155–160 ppm) .
- Mass spectrometry (HRMS): Molecular ion peaks at m/z ~195.1 (M+H⁺) with isotopic patterns matching C₅H₁₀N₆O .
Advanced Research Questions
Q. How can researchers design robust biological activity studies for this compound, and what endpoints are most informative?
- Antimicrobial assays: Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .
- Enzyme inhibition studies: Evaluate urease or acetylcholinesterase inhibition via spectrophotometric methods (e.g., Berthelot reaction for NH₃ release). IC₅₀ values should be compared with thiourea derivatives, which often show enhanced activity due to sulfur electronegativity .
- Cytotoxicity profiling: MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices (SI >10 indicates low off-target toxicity) .
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies may arise from:
- Solubility differences: Use DMSO as a co-solvent (≤1% v/v) to ensure compound dissolution in aqueous assays .
- Strain variability: Validate results across multiple microbial strains or cell lines. For example, triazole derivatives exhibit variable potency against Candida albicans depending on efflux pump expression .
- Statistical rigor: Apply ANOVA with post-hoc Tukey tests to confirm significance (p<0.05) and report 95% confidence intervals for IC₅₀ values .
Q. What computational strategies are effective for predicting the binding interactions of this compound with target proteins?
- Molecular docking (AutoDock Vina): Model interactions with urease (PDB: 4H9M) to identify H-bonding with active-site histidines and hydrophobic contacts with valine residues .
- Molecular dynamics (MD) simulations (GROMACS): Simulate ligand-protein stability over 100 ns; RMSD <2.0 Å indicates stable binding. Triazole rings often form π-π stacking with aromatic residues .
- QSAR modeling: Use descriptors like LogP and polar surface area to correlate structural features with antimicrobial activity (R² >0.7) .
Q. What challenges arise in crystallographic refinement of this compound, and how can they be mitigated?
- Twinned crystals: Use SHELXL’s TWIN/BASF commands to refine twin laws (e.g., 180° rotation about the c-axis) and improve R-factors (<0.05) .
- Disorder in ethyl groups: Apply ISOR and DELU restraints to stabilize thermal parameters. Partial occupancy modeling may be required .
- Data resolution: Collect high-resolution data (≤0.8 Å) using synchrotron sources to resolve overlapping electron density peaks .
Q. What methodologies are recommended for evaluating the environmental toxicity of this compound?
- Ecotoxicology assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
